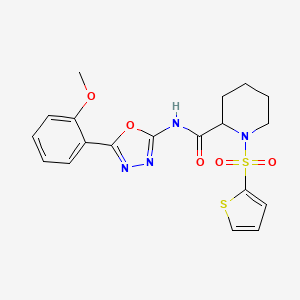

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Description

N-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a heterocyclic compound featuring three key structural motifs:

- A 1,3,4-oxadiazole core substituted at position 5 with a 2-methoxyphenyl group.

- A piperidine ring functionalized at position 2 with a carboxamide group and at position 1 with a thiophene-2-sulfonyl moiety.

The synthesis of such compounds likely involves methods validated by crystallographic software like SHELX for structural confirmation .

Propriétés

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S2/c1-27-15-9-3-2-7-13(15)18-21-22-19(28-18)20-17(24)14-8-4-5-11-23(14)30(25,26)16-10-6-12-29-16/h2-3,6-7,9-10,12,14H,4-5,8,11H2,1H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFRBDGWGVFDGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

Formation of the Piperidine Ring: The piperidine ring can be formed by the reduction of a pyridine derivative or by cyclization of an appropriate amine precursor.

Sulfonylation: The thiophen-2-ylsulfonyl group can be introduced by reacting the piperidine derivative with a thiophen-2-ylsulfonyl chloride under basic conditions.

Amidation: The final step involves the formation of the carboxamide group by reacting the sulfonylated piperidine with an appropriate amine or ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under anhydrous conditions.

Substitution: Halides, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

Antibacterial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit promising antibacterial properties. For instance, derivatives of oxadiazole have been synthesized and tested against various bacterial strains, showing significant inhibition against Gram-positive and Gram-negative bacteria. The presence of the methoxyphenyl group enhances the antibacterial activity by improving lipophilicity and membrane penetration capabilities .

Anticancer Potential

Oxadiazole derivatives are also being investigated for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The structural features of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide may contribute to its efficacy in targeting specific cancer cell lines .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science. Its unique structure allows for incorporation into polymer matrices or as a ligand in coordination chemistry. The compound’s ability to form stable complexes could lead to advancements in sensor technology or catalysis .

Case Studies

Several studies have documented the effectiveness of similar compounds in various applications:

- Antibacterial Studies : A study demonstrated that oxadiazole derivatives showed a minimum inhibitory concentration (MIC) as low as 8 μg/mL against resistant strains of Staphylococcus aureus .

- Anticancer Research : Another research highlighted that derivatives with similar structural motifs exhibited IC50 values in the micromolar range against multiple cancer cell lines, indicating strong anticancer activity .

Mécanisme D'action

The mechanism of action of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison with Similar Compounds

Key Observations:

Heterocycle Variations: The target compound’s 1,3,4-oxadiazole core is distinct from the 1,2,4-oxadiazole in G948-4411 and the thiadiazole in CHEMBL1886046 . Oxadiazoles are known for metabolic stability, whereas thiadiazoles may enhance lipophilicity . The 2-methoxyphenyl substituent on the target’s oxadiazole contrasts with the 4-chloro-2-phenoxyphenyl group in Compound 6d , which introduces steric bulk and electron-withdrawing effects.

Piperidine vs.

Sulfonyl vs. Carbonyl Groups :

- The thiophene-2-sulfonyl group in the target compound differs from the thiophene-2-carbonyl in CHEMBL1886046. Sulfonyl groups enhance hydrogen-bonding capacity and polarity, influencing solubility and target interaction .

Hypothesized Bioactivity and SAR

- Oxadiazole Derivatives: Compounds like G948-4411 and 6d are often explored for enzyme inhibition (e.g., kinase or protease targets).

- Sulfonyl Functionality : The thiophene-sulfonyl moiety may improve metabolic stability compared to carbonyl analogs, as seen in tetrazole-based agrochemicals with herbicidal activity .

Activité Biologique

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Chemical Structure

The compound is synthesized through a multi-step process involving the formation of the oxadiazole ring and subsequent modifications to introduce the thiophenes and piperidine moieties. The general synthetic route involves:

- Formation of Oxadiazole : The reaction of 2-methoxyphenylhydrazine with appropriate carboxylic acid derivatives to form the oxadiazole.

- Introduction of Thiophene : The thiophenes are introduced via sulfonation reactions.

- Final Coupling : The piperidine ring is formed through a coupling reaction with the previously synthesized oxadiazole.

The chemical structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various pathogens including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 7b | Escherichia coli | 0.25 |

Anticancer Activity

The compound also exhibits potential anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways, leading to cell cycle arrest and reduced proliferation rates .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in cell culture models, indicating its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Oxadiazole Ring : The presence of the oxadiazole moiety is crucial for its antimicrobial activity.

- Methoxy Group : The methoxy group enhances lipophilicity, which may improve cellular uptake.

- Thiophene Sulfonyl Group : This group contributes to the compound's ability to interact with biological targets effectively.

Case Studies

Several case studies have investigated similar compounds within this class:

- Study on Antimicrobial Properties : A series of oxadiazole derivatives were synthesized and tested against a panel of bacterial strains, revealing that modifications at the 5-position significantly enhanced activity against Gram-positive bacteria .

- Cytotoxicity Assessment : Research demonstrated that certain derivatives exhibited low cytotoxicity on human embryonic kidney cells (HEK293), suggesting a favorable safety profile for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.